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Introduction
Lapisteride, also known by its development codes CS-891 and possibly ONO-3849, is a

synthetic 4-azasteroid derivative that emerged as a potent dual inhibitor of both isoforms of the

enzyme 5α-reductase (type 1 and type 2). Developed by Sankyo Co., Ltd. (now Daiichi

Sankyo), Lapisteride was investigated for the treatment of androgen-dependent conditions,

primarily benign prostatic hyperplasia (BPH) and androgenic alopecia (male pattern baldness).

Despite its promising mechanism of action, Lapisteride was never marketed, and its

development appears to have been discontinued. This technical guide provides a

comprehensive overview of the discovery and development history of Lapisteride,

consolidating the available scientific and technical information.

Discovery and Rationale
The development of Lapisteride was rooted in the understanding of the role of

dihydrotestosterone (DHT) in the pathophysiology of BPH and androgenic alopecia. The

enzyme 5α-reductase catalyzes the conversion of testosterone to the more potent androgen,

DHT. Two isoforms of this enzyme exist: type 1, which is predominantly found in the skin and

scalp, and type 2, which is primarily located in the prostate gland. The inhibition of both

isoforms was hypothesized to provide a more comprehensive suppression of DHT production,

leading to greater efficacy in treating these conditions compared to selective type 2 inhibitors
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like finasteride. Lapisteride was designed as a dual inhibitor to target both pathways of DHT

synthesis.

Mechanism of Action
Lapisteride is a competitive inhibitor of both type 1 and type 2 5α-reductase. By binding to the

active site of the enzyme, it prevents the conversion of testosterone to DHT. The reduction in

DHT levels is the primary mechanism through which Lapisteride was expected to exert its

therapeutic effects: shrinkage of the prostate gland in BPH and the prevention of hair follicle

miniaturization in androgenic alopecia.

The signaling pathway targeted by Lapisteride is central to androgen action in target tissues.
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Mechanism of Action of Lapisteride.
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Preclinical Development
Details on the preclinical development of Lapisteride are limited in publicly available literature.

However, it can be inferred that the compound underwent a standard battery of in vitro and in

vivo studies to characterize its pharmacological and toxicological profile.

In Vitro Studies
Enzyme Inhibition: The inhibitory activity of Lapisteride against human 5α-reductase

isoenzymes would have been determined using in vitro assays. While specific IC50 values

are not readily available in the public domain, it was established to be a potent dual inhibitor.

In Vivo Studies
Animal Models: Preclinical efficacy was likely evaluated in animal models of BPH and

androgenic alopecia. For BPH, rodent models are commonly used to assess the effect of 5α-

reductase inhibitors on prostate weight. For androgenic alopecia, the stump-tailed macaque

is a recognized model that exhibits androgen-dependent hair loss.

Clinical Development
Lapisteride entered clinical development for the treatment of BPH and androgenic alopecia.

However, detailed results from these clinical trials are not widely published, which is common

for compounds that do not reach the market.

Phase I Studies
Phase I trials would have been conducted to assess the safety, tolerability, and

pharmacokinetic profile of Lapisteride in healthy volunteers. These studies are crucial for

determining the appropriate dosing regimen for subsequent efficacy trials.

Phase II Studies
Phase II clinical trials were likely conducted to evaluate the efficacy and further assess the

safety of Lapisteride in patients with BPH and androgenic alopecia.

Benign Prostatic Hyperplasia (BPH): A Phase II trial in BPH would have typically measured

outcomes such as changes in the International Prostate Symptom Score (IPSS), peak
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urinary flow rate (Qmax), and prostate volume.

Androgenic Alopecia: For androgenic alopecia, a Phase II study would have assessed

efficacy through hair counts, hair weight, and photographic assessment by investigators and

patients. One published study confirmed that Lapisteride (CS-891) inhibits 5α-reductase

activity in freshly isolated dermal papilla of human hair follicles.[1]

The lack of progression to Phase III and subsequent marketing approval suggests that the

clinical trial results may not have met the desired efficacy or safety endpoints, or that strategic

business decisions led to the discontinuation of its development.

Synthesis of Lapisteride
The chemical name for Lapisteride is N-[1-(4-methoxyphenyl)-1-methylethyl]-3-oxo-4-aza-5α-

androst-1-ene-17β-carboxamide. The synthesis of 4-aza-steroids like Lapisteride typically

involves a multi-step process starting from a steroid precursor. While a detailed, step-by-step

protocol for Lapisteride's industrial synthesis is proprietary, a general approach can be inferred

from the synthesis of similar compounds like finasteride.

A plausible synthetic workflow would involve the construction of the 4-aza-3-oxo-androstene A-

ring and the formation of the C-17β carboxamide side chain.
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General Synthetic Workflow for Lapisteride.

Experimental Protocols
5α-Reductase Inhibition Assay (General Protocol)
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A detailed experimental protocol for the specific assays used for Lapisteride by Sankyo is not

publicly available. However, a general protocol for determining 5α-reductase inhibitory activity

is outlined below. This type of assay would have been fundamental in the early characterization

of Lapisteride.

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., Lapisteride) on

5α-reductase type 1 and type 2.

Materials:

Human recombinant 5α-reductase type 1 and type 2 enzymes

Testosterone (substrate)

NADPH (cofactor)

Test compound (Lapisteride)

Buffer solution (e.g., sodium phosphate buffer, pH 6.5)

Scintillation cocktail

Radiolabeled testosterone (e.g., [1,2,6,7-³H]-testosterone)

Thin-layer chromatography (TLC) plates

Organic solvents for extraction and chromatography

Procedure:

Enzyme Preparation: Prepare a solution of the recombinant 5α-reductase enzyme in the

buffer.

Reaction Mixture: In a reaction vessel, combine the enzyme solution, NADPH, and the test

compound at various concentrations.

Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled testosterone.
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Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong

base or organic solvent).

Extraction: Extract the steroids from the aqueous mixture using an organic solvent (e.g.,

ethyl acetate).

Chromatography: Separate the substrate (testosterone) and the product (DHT) using TLC.

Quantification: Scrape the corresponding spots for testosterone and DHT from the TLC plate

and quantify the radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test

compound and determine the IC50 value (the concentration of the inhibitor that causes 50%

inhibition of the enzyme activity).
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Workflow for 5α-Reductase Inhibition Assay.
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Conclusion
Lapisteride (CS-891) represents a scientifically interesting molecule that embodies the

pharmacological rationale of dual 5α-reductase inhibition for the treatment of BPH and

androgenic alopecia. While it showed promise in its mechanism of action, the compound's

development was halted before it could reach the market. The reasons for its discontinuation

are not publicly known but could range from insufficient clinical efficacy or unfavorable safety

findings to strategic portfolio decisions by the developing company. The story of Lapisteride
serves as a reminder of the arduous and often opaque journey of drug development, where

many promising candidates do not make it to the final stage of clinical use. Further insights into

its development would likely require access to proprietary data from the former Sankyo Co.,

Ltd.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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